Chiral Purity: Quantified Enantiomeric Excess for Stereochemical Reproducibility
Precise chiral purity is the foundational advantage of this compound. The (R)-enantiomer is specified to achieve a minimum purity of 95% by HPLC. While vendor-specified purity is a common metric, the critical distinction lies in the assurance of stereochemical identity: the (S)-enantiomer is recognized as having 'reduced receptor affinity' compared to the active (R)-form . Using a racemic mixture would introduce an equal proportion of the less active or potentially antagonistic (S)-enantiomer, directly undermining the intended biological outcome of a chiral drug candidate [1].
| Evidence Dimension | Chiral Purity & Predicted Biological Activity |
|---|---|
| Target Compound Data | ≥95% (HPLC, vendor specification for (R)-enantiomer) |
| Comparator Or Baseline | (S)-N-Ethylpiperidin-3-amine dihydrochloride: 'reduced receptor affinity' (qualitative descriptor) |
| Quantified Difference | Not numerically quantifiable from available data; based on documented qualitative difference in receptor affinity. |
| Conditions | Vendor Certificate of Analysis; receptor binding studies on enantiomers. |
Why This Matters
Procuring a single, high-purity enantiomer eliminates the risk of off-target effects from the distomer, which is crucial for reliable structure-activity relationship (SAR) studies and drug development.
- [1] FDA. Development of New Stereoisomeric Drugs. View Source
